7-chloro-8aH-isoquinolin-3-one
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Overview
Description
7-Chloro-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-chloro-8aH-isoquinolin-3-one, can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride or other dehydrating agents.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamines with aldehydes or ketones in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly solvents. For example, copper-catalyzed cyclization reactions have been employed to produce isoquinoline derivatives efficiently .
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction of isoquinoline derivatives can lead to the formation of tetrahydroisoquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-8aH-isoquinolin-3-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: It may affect various cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the chlorine substituent and the 3-one functional group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
7-Chloroquinoline: Similar in structure but lacks the 3-one functional group.
Uniqueness: 7-Chloro-8aH-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 3-one functional group enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C9H6ClNO |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
7-chloro-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5,7H |
InChI Key |
KQPZVYPWWJZRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=CC2C=C1Cl |
Origin of Product |
United States |
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